molecular formula C16H20BNO3S B1393411 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol CAS No. 1073371-73-9

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol

Cat. No.: B1393411
CAS No.: 1073371-73-9
M. Wt: 317.2 g/mol
InChI Key: WLBDZEXNSNOBAQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The IUPAC name for this compound is [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol . Breaking this down:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl : A phenyl ring substituted at the para position with a 1,3,2-dioxaborolane group, where the boron atom is coordinated to two oxygen atoms and two methyl groups.
  • (1,3-Thiazol-2-yl)methanol : A hydroxymethyl group attached to the 2-position of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms).

The systematic name reflects the compound’s two primary structural components: the boronate ester and the thiazole-alcohol moiety.

Structural Elucidation

The molecular formula is C₁₆H₂₀BNO₃S , with a molecular weight of 317.21 g/mol . Key structural features include:

  • 1,3,2-Dioxaborolane Ring : A five-membered cyclic boronic ester formed by boron, two oxygen atoms, and two pinacol-derived methyl groups. This ring stabilizes the boron atom, preventing protodeboronation and enhancing shelf stability.
  • Thiazole Ring : A sulfur- and nitrogen-containing heterocycle that confers aromaticity and potential biological activity. The 2-position substitution directs reactivity in cross-coupling reactions.
  • Hydroxymethyl Group : A primary alcohol (-CH₂OH) attached to the thiazole ring, which can participate in hydrogen bonding or further functionalization.

The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=NC=CS3)O) and InChI key (MVAJNJUOLYFDDW-UHFFFAOYSA-N) further validate the connectivity. Computational models predict a planar thiazole ring and a tetrahedral boron center, consistent with sp³ hybridization.

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)13(19)14-18-9-10-22-14/h5-10,13,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBDZEXNSNOBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=NC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674700
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](1,3-thiazol-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-73-9
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol
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Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of hydrolysis of phenylboronic pinacol esters. Additionally, the presence of other compounds and the specific physiological conditions of the environment could also potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to interact with enzymes involved in the Suzuki coupling reaction, a key process in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with active sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its function. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in the levels of key metabolites, thereby influencing overall metabolic activity . For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to alterations in metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. This distribution is crucial for its function, as it determines the compound’s accessibility to target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall efficacy in biochemical reactions. For instance, the compound may be localized to the nucleus, where it can influence gene expression and other nuclear processes.

Biological Activity

The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity based on various research findings and case studies.

  • Chemical Formula : C13H19BO3
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 302348-51-2
  • Structure : The compound features a boron-containing moiety and a thiazole ring, which are known to enhance biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Notably, it has been studied for its role as an inhibitor of certain kinases involved in cellular signaling pathways.

Key Mechanisms:

  • GSK-3β Inhibition : The compound exhibits inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that it possesses an IC50 value of approximately 8 nM, indicating high potency against this target .
  • Anti-inflammatory Activity : Research indicates that the compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells, suggesting potential applications in treating neuroinflammation .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity Target/Effect IC50/Effect Level
GSK-3β InhibitionCompetitive inhibitor8 nM
Anti-inflammatoryIL-6 reduction in BV-2 cellsSignificant decrease at 1 µM
CytotoxicityCell viability in HT-22 cellsNo significant decrease up to 10 µM
Metabolic StabilityStability in mouse liver microsomes>95% after 120 min

Case Studies and Research Findings

  • Inhibition of Kinases : A study evaluated several derivatives of the compound and found that modifications to the thiazole moiety could enhance GSK-3β inhibitory activity while maintaining low cytotoxicity . This highlights the importance of structural optimization in drug design.
  • Neuroprotective Effects : In experiments involving HT-22 mouse hippocampal neuronal cells, the compound demonstrated protective effects against oxidative stress-induced cell death. This suggests a potential role in neuroprotection .
  • Fluorescent Probes : The compound has also been explored as a fluorescent probe for tracking cellular processes due to its unique chemical properties that allow for high sensitivity in biochemical assays .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions : The compound acts as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. Its boron-containing structure enhances reactivity and selectivity in synthetic pathways.

Building Block for Complex Molecules : It serves as a versatile building block in organic chemistry. Researchers utilize it to construct complex molecular architectures that are essential in the development of novel compounds.

Pharmaceutical Development

Drug Discovery : The compound is employed in synthesizing pharmaceutical intermediates. Its ability to facilitate efficient reactions accelerates the drug discovery process by enabling the rapid assembly of bioactive molecules.

Therapeutic Agents : Research indicates potential applications in developing therapeutic agents targeting various diseases. The thiazole moiety is particularly relevant due to its biological activity against cancer and infectious diseases.

Material Science

Polymer Development : This compound is utilized in creating advanced materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for electronic applications.

Coatings and Films : The compound's unique chemical structure allows for its use in formulating coatings that exhibit superior adhesion and durability, which are critical for protective applications.

Agricultural Chemistry

Agrochemicals Formulation : The compound contributes to the design of more effective pesticides and herbicides. Its boron component can enhance the efficacy of agrochemical formulations by improving solubility and bioavailability.

Analytical Chemistry

Detection and Quantification Techniques : In analytical methods, this compound is used to improve the detection limits of various analytes. Its presence can enhance chromatographic and spectrometric techniques, aiding in quality control and research analysis.

Data Summary Table

Application Area Description Key Benefits
Organic SynthesisKey intermediate for cross-coupling reactionsFacilitates complex molecule formation
Pharmaceutical DevelopmentSynthesis of drug intermediatesAccelerates drug discovery processes
Material ScienceDevelopment of advanced polymers and coatingsImproves thermal stability and mechanical strength
Agricultural ChemistryFormulation of effective pesticides and herbicidesEnhances efficacy through improved solubility
Analytical ChemistryAids in detection and quantification methodsImproves detection limits in analytical techniques

Case Studies

  • Suzuki-Miyaura Cross-Coupling Study :
    • Researchers demonstrated the effectiveness of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol as a coupling partner in synthesizing biphenyl derivatives with high yields and selectivity.
  • Pharmaceutical Applications :
    • A study highlighted its role in synthesizing a new class of anti-cancer agents where the thiazole moiety contributed significantly to biological activity against tumor cells.
  • Material Science Innovations :
    • Investigations into polymer composites showed that incorporating this compound led to materials with enhanced electrical conductivity and mechanical properties suitable for electronic applications.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Boronate Position Key Substituents Melting Point (°C) Applications
Target Compound Para-phenyl Thiazol-2-yl, hydroxymethyl Not reported Cross-coupling, bioactive molecule design
2-(4-Boronophenyl)benzo[d]thiazole Para-phenyl Benzothiazole Not reported Luminescent materials
4-Methyl-2-phenyl-5-boronothiazole 5-Thiazole Methyl, phenyl Not reported Biaryl synthesis
Phenyl(4-boronophenyl)methanol (PN-6551) Para-phenyl Phenyl, hydroxymethyl Not reported Coupling reactions
[3-Boronophenyl]methanol (2b) Meta-phenyl Hydroxymethyl 48–50 Intermediate in organic synthesis
[4-Chloro-3-boronophenyl]methanol (2d) Meta-phenyl Chloro, hydroxymethyl Oil Electrophilic coupling

Stability and Handling

  • Like most boronate esters, the target compound is moisture-sensitive, requiring storage under inert atmospheres (e.g., N₂) .

Q & A

Q. What are the standard synthetic routes for preparing (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example:
  • Step 1 : React 4-aminophenylboronic acid pinacol ester with thiazole derivatives under reflux in ethanol with catalytic acetic acid to form the thiazole-phenyl intermediate .
  • Step 2 : Introduce the methanol group via oxidation or reduction of a precursor ketone/aldehyde using NaBH₄ or other reducing agents in anhydrous conditions .
  • Purification : Recrystallize from ethanol-DMF mixtures or column chromatography to achieve >95% purity .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identify hydroxyl (O-H stretch ~3200–3500 cm⁻¹), boronate ester (B-O ~1350 cm⁻¹), and thiazole (C=N ~1650 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), boronate methyl groups (δ 1.0–1.3 ppm), and methanol CH₂OH (δ 3.5–4.5 ppm) .
  • Elemental Analysis : Validate C, H, N, and B content against theoretical values .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer :
  • Solvents : Ethanol, PEG-400, or DMF are preferred for solubility and stability of boronate esters .
  • Catalysts : Bleaching Earth Clay (pH 12.5) or triethylamine improves coupling efficiency .
  • Temperature : Reflux at 70–80°C for 4–7 hours ensures completion .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity or binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). For example, dock the boronate group into hydrophobic pockets and the thiazole ring into π-π stacking sites .
  • QSAR Studies : Correlate structural features (e.g., boronate lipophilicity, thiazole electronegativity) with antimicrobial or antitumor activity using regression models .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer :
  • Steric Effects : Unusual splitting in NMR may arise from restricted rotation of the thiazole-phenyl bond. Use variable-temperature NMR to confirm .
  • Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering IR stretches. Compare experimental data with DFT-calculated spectra .

Q. What strategies stabilize the boronate ester group during functionalization?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of the boronate ester .
  • Protection/Deprotection : Temporarily protect the boronate with diols (e.g., pinacol) during acidic/basic reactions .
  • Monitoring : Use TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) to track boronate integrity .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Modify Substituents :
  • Thiazole : Replace with oxazole or imidazole to alter electron density .
  • Boronate : Substitute with carboxylic acid or trifluoroborate to compare binding .
  • Biological Assays : Test derivatives against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazol-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.